molecular formula C21H14N4O4 B7711366 N-(3-nitrophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

N-(3-nitrophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

Cat. No. B7711366
M. Wt: 386.4 g/mol
InChI Key: IKIYGAPVSCMQOE-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as NPB, and it has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of NPB depends on its specific application. In the case of its use as an acetylcholinesterase inhibitor, NPB binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can enhance neurotransmission. In the case of its use as an anticancer agent, NPB induces apoptosis in cancer cells by activating caspases, which are enzymes that play a role in programmed cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of NPB depend on its specific application. In the case of its use as an acetylcholinesterase inhibitor, NPB can enhance cognitive function and memory by increasing the levels of acetylcholine in the brain. However, prolonged inhibition of acetylcholinesterase can lead to side effects such as nausea, vomiting, and diarrhea. In the case of its use as an anticancer agent, NPB can induce apoptosis in cancer cells, leading to tumor shrinkage. However, the use of NPB as an anticancer agent may also lead to side effects such as nausea, vomiting, and hair loss.

Advantages and Limitations for Lab Experiments

The advantages of using NPB in lab experiments include its high purity, stability, and specificity for certain enzymes and metal ions. However, the limitations of using NPB in lab experiments include its potential toxicity, the need for specialized equipment for its synthesis and analysis, and the limited availability of the compound.

Future Directions

For the research on NPB include the development of new synthesis methods to improve the yield and purity of the compound, the exploration of its potential as a therapeutic agent for neurological disorders and cancer, and the investigation of its applications in materials science and environmental science. Additionally, studies on the toxicity and safety of NPB are needed to ensure its safe use in biomedical and environmental applications.

Synthesis Methods

NPB can be synthesized using different methods, including the reaction of 3-nitrobenzoyl chloride with 2-amino-5-phenyl-1,2,4-oxadiazole in the presence of a base. Another method involves the reaction of 3-nitrobenzoic acid with 2-amino-5-phenyl-1,2,4-oxadiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The yield and purity of NPB can be improved by using different solvents, reaction temperatures, and reaction times.

Scientific Research Applications

NPB has been studied for its potential applications in various fields, including biomedical research, materials science, and environmental science. In biomedical research, NPB has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects for neurological disorders such as Alzheimer's disease. NPB has also been studied for its potential as an anticancer agent, as it can induce apoptosis in cancer cells.
In materials science, NPB has been used as a fluorescent probe for the detection of metal ions and as a component in organic light-emitting diodes (OLEDs). In environmental science, NPB has been studied for its potential as a sensor for the detection of pollutants in water and soil.

properties

IUPAC Name

N-(3-nitrophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O4/c26-20(22-15-9-6-10-16(13-15)25(27)28)17-11-4-5-12-18(17)21-23-19(24-29-21)14-7-2-1-3-8-14/h1-13H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIYGAPVSCMQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-nitrophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

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